An In-depth Technical Guide to N-[3-(trifluoromethyl)phenyl]nicotinamide and Its Isomeric Landscape for Advanced Research
An In-depth Technical Guide to N-[3-(trifluoromethyl)phenyl]nicotinamide and Its Isomeric Landscape for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-[3-(trifluoromethyl)phenyl]nicotinamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific chemical structure, this document also incorporates information on the closely related and better-characterized isomer, 5-(3-(trifluoromethyl)phenyl)nicotinamide. This comparative approach offers a broader understanding of the structure-activity relationships and potential applications of this class of compounds.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to any research endeavor. While specific experimental data for N-[3-(trifluoromethyl)phenyl]nicotinamide is scarce, we can infer its likely characteristics and provide verified data for its close structural isomer, 5-(3-(trifluoromethyl)phenyl)nicotinamide.
Table 1: Chemical Identifiers
| Identifier | N-[3-(trifluoromethyl)phenyl]nicotinamide (Predicted) | 5-(3-(trifluoromethyl)phenyl)nicotinamide[1] |
| CAS Number | Not assigned | 1356111-05-1 |
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | 5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
| Chemical Formula | C₁₃H₉F₃N₂O | C₁₃H₉F₃N₂O |
| Molecular Weight | 282.22 g/mol | 266.22 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(F)(F)F | NC(=O)C1=CN=CC(=C1)C2=CC=CC(=C2)C(F)(F)F |
Table 2: Physicochemical Properties
| Property | N-[3-(trifluoromethyl)phenyl]nicotinamide (Predicted) | 5-(3-(trifluoromethyl)phenyl)nicotinamide[1] |
| LogP | 3.5 (Predicted) | 2.13 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Purity | Not applicable | >95% |
Synthesis and Characterization: A Methodological Overview
The synthesis of N-aryl nicotinamides typically involves the coupling of a nicotinic acid derivative with an appropriate aniline. The specific reaction conditions can be optimized to improve yield and purity.
General Synthetic Approach: Amide Bond Formation
A common and effective method for synthesizing N-[3-(trifluoromethyl)phenyl]nicotinamide is through the activation of nicotinic acid followed by reaction with 3-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of N-[3-(trifluoromethyl)phenyl]nicotinamide
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Activation of Nicotinic Acid: To a solution of nicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amidation: To the activated nicotinic acid solution, add 3-(trifluoromethyl)aniline (1.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Caption: General workflow for the synthesis and characterization of N-aryl nicotinamides.
Biological Activity and Therapeutic Potential
Nicotinamide and its derivatives are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism and energy production.[2][3] The diverse biological activities of nicotinamide derivatives have positioned them as attractive candidates for drug development in various therapeutic areas.
Mechanism of Action: The Central Role of NAD+
Nicotinamide is a key component of the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+.[4] NAD+ is a crucial cofactor for numerous enzymes involved in redox reactions, DNA repair, and cell signaling.[5][6]
Caption: The NAD+ salvage pathway, a key metabolic route involving nicotinamide.
Potential Therapeutic Applications
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Oncology: The trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and cell permeability. Nicotinamide derivatives have been investigated as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and nicotinamide N-methyltransferase (NNMT), which are implicated in cancer progression.[7][8]
-
Inflammatory Diseases: Nicotinamide exhibits anti-inflammatory properties, and its derivatives are being explored for the treatment of various skin conditions and other inflammatory disorders.[2][9]
-
Neurodegenerative Diseases: Given the central role of NAD+ in neuronal health, compounds that modulate its levels are of interest for the treatment of neurodegenerative diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-[3-(trifluoromethyl)phenyl]nicotinamide and its derivatives. While a specific Material Safety Data Sheet (MSDS) is not available for the requested compound, general guidelines for handling similar laboratory chemicals should be followed.
General Laboratory Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][14]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
N-[3-(trifluoromethyl)phenyl]nicotinamide and its isomers represent a promising class of compounds with potential applications in drug discovery. The presence of the trifluoromethylphenyl moiety combined with the biologically active nicotinamide scaffold warrants further investigation into their specific biological targets and mechanisms of action. Future research should focus on the targeted synthesis and biological evaluation of these compounds to fully elucidate their therapeutic potential.
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